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Integrator complex subunit 12 (329-345) -

Integrator complex subunit 12 (329-345)

Catalog Number: EVT-243923
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Product Introduction

Description
Integrator complex subunit 12
Overview

Integrator complex subunit 12, also known as INTS12, is a crucial component of the Integrator complex, which is integral to the regulation of RNA polymerase II transcription termination and small nuclear RNA (snRNA) biogenesis in metazoans. The Integrator complex is composed of multiple subunits, including INTS12, and plays a significant role in the processing of non-coding RNAs. The presence of INTS12 has been linked to various cellular processes, including protein synthesis and chromatin remodeling.

Source

INTS12 was first identified in studies focusing on the Integrator complex's role in snRNA processing. Research indicates that INTS12 interacts with other subunits of the Integrator complex and is essential for the proper functioning of this complex in transcription regulation and RNA processing .

Classification

INTS12 belongs to the class of proteins known as transcription factors, specifically categorized under multi-subunit complexes involved in RNA polymerase II transcription termination. It is characterized by its plant homeodomain finger domain, which is typically associated with protein-protein interactions and chromatin binding .

Synthesis Analysis

Methods

The synthesis of INTS12 and its incorporation into the Integrator complex can be studied through various biochemical techniques. These include:

  • Recombinant Protein Expression: INTS12 can be expressed in Escherichia coli or other expression systems to produce sufficient quantities for functional assays.
  • Purification Techniques: Affinity chromatography and size-exclusion chromatography are commonly used to isolate INTS12 from cell lysates.

Technical Details

The purification process often involves tagging the INTS12 protein with a His-tag or GST-tag, allowing for selective binding to affinity columns. Following purification, techniques such as mass spectrometry can be employed to confirm the identity and integrity of the protein .

Molecular Structure Analysis

Structure

The molecular structure of INTS12 reveals a central plant homeodomain finger domain that is critical for its interaction with other subunits within the Integrator complex. Structural studies using cryo-electron microscopy have provided insights into how INTS12 fits into the larger architecture of the Integrator complex, highlighting its interactions with both DNA and other protein components .

Data

The molecular weight of INTS12 is approximately 50 kDa, and it consists of about 450 amino acids. Its structural characteristics suggest that it may play a role in stabilizing interactions within the Integrator complex and facilitating its enzymatic functions .

Chemical Reactions Analysis

Reactions

INTS12 is involved in several key biochemical reactions within the Integrator complex:

  • Endonucleolytic Cleavage: It catalyzes the cleavage of nascent RNA transcripts at their 3' ends, a critical step for snRNA maturation.
  • Phosphorylation Events: INTS12 participates in dephosphorylation processes mediated by associated phosphatases, regulating RNA polymerase II activity during transcription termination .

Technical Details

Functional assays, such as RNA interference (RNAi) experiments, have demonstrated that mutations in specific domains of INTS12 disrupt its ability to facilitate these reactions, underscoring its essential role in RNA processing .

Mechanism of Action

Process

The mechanism by which INTS12 operates within the Integrator complex involves several steps:

  1. Binding to RNA Polymerase II: INTS12 associates with the C-terminal domain of RNA polymerase II during transcription.
  2. Cleavage Activation: Upon recruitment to paused RNA polymerase II complexes, it activates endonucleolytic cleavage at specific sites on nascent RNA.
  3. Termination Facilitation: The action of INTS12 helps facilitate the transition from elongation to termination in transcription processes .

Data

Physical and Chemical Properties Analysis

Physical Properties

INTS12 exhibits stability under physiological conditions but may undergo conformational changes upon binding to substrates or interacting partners. Its solubility profile suggests it behaves like other nuclear proteins involved in transcription regulation.

Chemical Properties

As a protein, INTS12 is composed primarily of amino acids linked by peptide bonds. Its interactions are influenced by various post-translational modifications such as phosphorylation and ubiquitination, which can alter its activity and stability within the Integrator complex .

Applications

Scientific Uses

INTS12 has significant implications in various fields:

  • Molecular Biology: Understanding its function aids in elucidating mechanisms of gene regulation and RNA processing.
  • Genetics: Variations in INTS12 expression have been linked to lung function and other genetic traits, making it a target for studies on genetic disorders.
  • Therapeutic Research: Given its role in snRNA processing, targeting INTS12 may provide therapeutic avenues for diseases associated with splicing defects or transcriptional dysregulation .
Introduction to the Integrator Complex and INTS12

The Integrator complex is a metazoan-specific multi-protein assembly that associates with the C-terminal domain (CTD) of RNA Polymerase II (Pol II) to govern transcription termination, RNA processing, and epigenetic regulation [4]. Comprising at least 14 subunits (INTS1-INTS14, INTS15), this ~1.5 MDa complex integrates signals from chromatin and nascent RNAs to fine-tune gene expression [1] [4]. Integrator Complex Subunit 12 (INTS12) serves as a critical regulatory nexus within this machinery, linking the complex to chromatin readers and catalytic modules. Its dysfunction correlates with developmental disorders, impaired lung function, and viral latency maintenance [5] [8]. This review synthesizes current knowledge of INTS12’s structure, interactions, and mechanistic roles in Pol II transcription.

Integrator Complex: Composition and Evolutionary Conservation

Modular Architecture

The Integrator complex is organized into four functionally specialized modules, each with distinct roles in transcription regulation:

Table 1: Functional Modules of the Integrator Complex

ModuleCore SubunitsPrimary FunctionsStructural Features
Catalytic CleavageINTS4, INTS9, INTS11Endonucleolytic RNA cleavage of nascent transcripts (e.g., snRNAs, eRNAs, PROMPTs)Homologous to CPSF; MBL/β-CASP domains in INTS11
Phosphatase (PP2A)INTS6, PP2ADephosphorylation of Pol II CTD (Ser2/Ser5/Ser7) and SPT5; opposes CDK9 activityDocked via INTS2/5/8; blocked by INTS6 in closed state
Core ScaffoldINTS1, INTS2, INTS5, INTS7Structural integrity; platform for module assembly and Pol II dockingHEAT/ARM repeats; CTD-binding domains
TailINTS10, INTS13, INTS14, INTS15DNA clamp disengagement; termination factor recruitmentScorpion-tail architecture; nucleic acid sensing

Recent cryo-EM structures reveal the "scorpion-tail" configuration of the tail module (INTS10-INTS13-INTS14-INTS15), which undergoes conformational changes to disengage the DSIF DNA clamp during transcription termination [1]. The catalytic module (INTS4-INTS9-INTS11) shares structural homology with the Cleavage and Polyadenylation Specificity Factor (CPSF), positioning its endonuclease active site near the Pol II RNA exit tunnel [1] [4].

Evolutionary Conservation

INTS12 exhibits high sequence conservation across metazoans, with homologs identified in Homo sapiens (NP_065128.2), Drosophila melanogaster, Danio rerio, and Mus musculus [2] [3] [5]. Key evolutionary insights include:

  • Ubiquitous Expression: INTS12 is expressed across human tissues (highest in thyroid, bone marrow, and bronchial epithelium) [3] [5].
  • Developmental Essentiality: Knockout models demonstrate embryonic lethality in mice (Mus musculus) and defective hematopoiesis in zebrafish (Danio rerio), underscoring non-redundant roles [5] [8].
  • Amoebozoan Homologs: While absent in fungi, Integrator-like complexes exist in Dictyostelium, suggesting ancient origins of regulated RNA processing in multicellularity [4].

INTS12 as a Critical Subunit: Functional Domains and Modular Interactions

Domain Architecture

INTS12 contains two evolutionarily conserved structural domains that dictate its function:1. N-terminal Microdomain (45 aa):- Mediates binding to the scaffold subunit INTS1, stabilizing the Integrator complex [2].- Alanine-scanning mutagenesis shows disruption of INTS1-INTS12 binding ablates snRNA processing in Drosophila [2].- Functions autonomously: When fused to heterologous proteins, rescues snRNA processing defects in INTS12-depleted cells [2].2. C-terminal PHD Finger (cd15501; aa 161–212):- A C4HC3-type zinc finger structurally homologous to epigenetic readers [3] [5].- Binds histone H3 tails (in silico prediction), though in vivo targets remain unconfirmed [5].- Surprisingly dispensable for snRNA processing in Drosophila, suggesting roles beyond canonical RNA cleavage [2] [5].

Protein Interactions

INTS12 serves as a critical adaptor within Integrator and with external complexes:

Table 2: INTS12 Interaction Network

Interaction PartnerComplex/FunctionFunctional ConsequenceExperimental Evidence
INTS1Integrator scaffoldStabilizes Integrator architecture; required for snRNA processingCo-IP; RNAi rescue assays [2]
SOSS ComplexDNA damage response (NABP2, INIP)Links transcription termination to genome stabilityChIP-seq colocalization [1]
Pol II CTDTranscription elongationRecruits Integrator to paused Pol II; facilitates terminationCTD pull-down assays [4]
ChromatinPutative histone H3 bindingEpigenetic regulation of target genes (e.g., protein synthesis pathways)BLASTP homology; ChIP-seq [5]

Human bronchial epithelial cell (HBEC) studies reveal INTS12 knockdown dysregulates tRNA synthetases and unfolded protein response pathways, independent of snRNA processing defects [5]. This aligns with its genome-wide chromatin occupancy at active promoters and enhancers [5] [8].

Overview of INTS12’s Role in RNA Polymerase II-Mediated Transcription

Transcription Termination and RNA Processing

INTS12 contributes to three core Integrator functions:1. Promoter-Proximal Termination:- Integrator-bound PP2A dephosphorylates Pol II CTD (Ser2/Ser5) and SPT5, reversing P-TEFb-mediated pause release [1] [4].- The INTS10-13-14-15 tail module opens the DSIF DNA clamp, facilitating Pol II dissociation [1].2. snRNA 3’-End Processing:- INTS12’s microdomain enables Integrator recruitment to snRNA genes via Pol II-CTD interactions [2] [3].- Depletion causes U2 snRNA misprocessing in HBECs (2.6-fold accumulation of immature transcripts) [5].3. Divergent Transcript Resolution:- Cleaves promoter upstream transcripts (PROMPTs) antisense to protein-coding genes.- U1 snRNP enrichment in pre-mRNAs protects them from INTS11-mediated cleavage, while PROMPTs are degraded [7].

Transcriptional Elongation Control

Genome-wide studies reveal INTS12 imposes elongation blocks at specific loci:

  • HIV-1 Provirus:
  • INTS12 knockout increases Pol II occupancy in the HIV-1 gene body by 4.7-fold and reactivates latent virus [8].
  • Synergizes with latency-reversing agents (AZD5582/I-BET151), overcoming Integrator-mediated termination [8].
  • Cellular Genes:
  • Regulates protein synthesis genes (e.g., tRNA synthetases, PERK pathway) [5].
  • INTS12 knockdown decreases global protein translation by 35% in HBECs [5].

Table 3: INTS12 in Transcription Regulation Mechanisms

MechanismTarget RNAsKey INTS12-Dependent StepsFunctional Outcome
AttenuationNon-productive pre-mRNAsPP2A-mediated CTD dephosphorylation; INTS11 cleavagePremature termination; RNA decay
snRNA MaturationU1, U2, U4, U5 snRNAsRecruitment to Pol II CTD (Ser7-phosphorylated); endonuclease activation3’-end cleavage; export-competent snRNPs
Bidirectional TranscriptionPROMPTsDirectional cleavage favoring sense transcriptionSuppression of antisense RNAs
Elongation BlockHIV-1 provirusChromatin binding at viral promoter; Pol II pausingMaintenance of viral latency

Properties

Product Name

Integrator complex subunit 12 (329-345)

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